(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone
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Overview
Description
(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is responsible for activating the ubiquitin-like protein NEDD8, which is essential for the function of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases. Inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis. MLN4924 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel pyrazoline derivatives, showing promising results in microwave-assisted synthesis methods. These methods are advantageous for higher yields and environmental friendliness compared to conventional heating methods (Ravula et al., 2016).
- It is also involved in the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which demonstrated significant antimicrobial activity, especially in compounds with a methoxy group (Kumar et al., 2012).
Crystallographic Studies
- Crystallographic and conformational analyses of similar compounds have been carried out to understand their molecular structures and physical properties. Density functional theory (DFT) was used to optimize these structures, providing insights into the physicochemical properties of the compounds (Huang et al., 2021).
Potential Biological Applications
- In the context of biological evaluation, certain derivatives of this compound have been tested for anti-inflammatory and antibacterial activities. Some of these compounds exhibited high anti-inflammatory activity and potent antibacterial effects, suggesting their potential use in medical applications (Ravula et al., 2016).
Molecular Docking and Theoretical Studies
- The compound has been subject to molecular docking studies to investigate its interactions at the molecular level. These studies are crucial for understanding how the compound might interact with biological targets, which is valuable for drug design and other therapeutic applications (Sivakumar et al., 2021).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .
properties
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-8-7-15(13-18(16)26(24,25)21-10-3-4-11-21)19(23)22-12-9-14-5-1-2-6-17(14)22/h1-2,5-8,13H,3-4,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLLGSONPOTBDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C43)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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